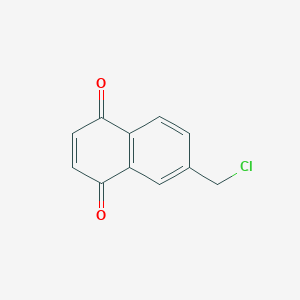
6-(Chloromethyl)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Chloromethyl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones It is characterized by a naphthalene ring substituted with a chloromethyl group at the 6-position and two ketone groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)naphthalene-1,4-dione typically involves the chloromethylation of naphthalene-1,4-dione. One common method includes the reaction of naphthalene-1,4-dione with paraformaldehyde and hydrochloric acid in the presence of a catalyst such as phosphoric acid. The reaction is carried out under reflux conditions, and the product is purified through distillation and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the lachrymatory and vesicant nature of the intermediates and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Chloromethyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols under appropriate conditions.
Oxidation and Reduction: The compound can be reduced to form hydroquinone derivatives or oxidized to form more complex quinone structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include amines, ethers, and thioethers.
Oxidation and Reduction Products: Hydroquinone derivatives and higher-order quinones are typical products.
Applications De Recherche Scientifique
6-(Chloromethyl)naphthalene-1,4-dione has several applications in scientific research:
Biology: Studied for its potential antimicrobial and antitumor properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-(Chloromethyl)naphthalene-1,4-dione involves its interaction with cellular components, leading to various biological effects:
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1,4-dione: Lacks the chloromethyl group but shares similar quinone structure and reactivity.
2-Chloromethyl-1,4-naphthoquinone: Similar structure but with the chloromethyl group at a different position.
1,4-Naphthoquinone: Basic quinone structure without any substituents.
Uniqueness
6-(Chloromethyl)naphthalene-1,4-dione is unique due to the presence of the chloromethyl group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new therapeutic agents .
Propriétés
Numéro CAS |
81402-04-2 |
|---|---|
Formule moléculaire |
C11H7ClO2 |
Poids moléculaire |
206.62 g/mol |
Nom IUPAC |
6-(chloromethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C11H7ClO2/c12-6-7-1-2-8-9(5-7)11(14)4-3-10(8)13/h1-5H,6H2 |
Clé InChI |
VWEIMPVXPBVRQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CCl)C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-6-carboxamide](/img/structure/B14408130.png)
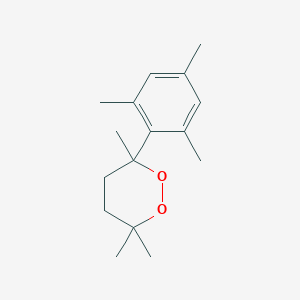
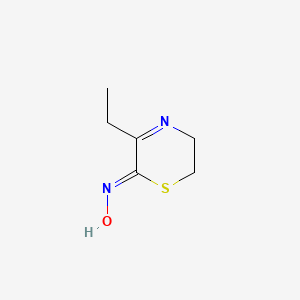
![Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14408140.png)
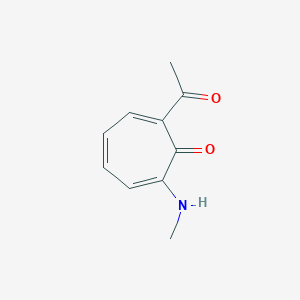


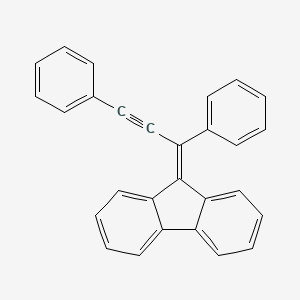
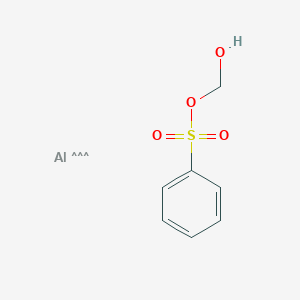
![N-[(Trimethylsilyl)oxy]ethanimidoyl chloride](/img/structure/B14408169.png)
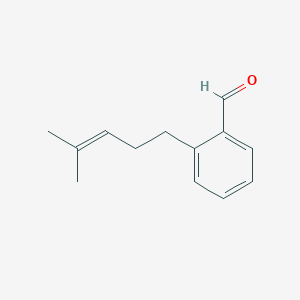
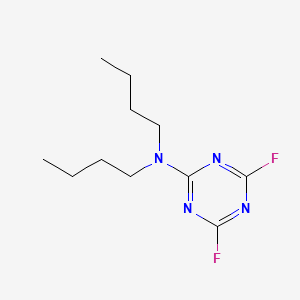

![2-[(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethanol](/img/structure/B14408199.png)
